molecular formula C6H6N4O3 B6267793 2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1936213-78-3

2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No. B6267793
M. Wt: 182.1
InChI Key:
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Description

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . Suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization strategies .


Chemical Reactions Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D . Interestingly, compound 4a with pyridine as an electron-withdrawing group (EWG) at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an electron-donating group (EDG) in the same position .


Physical And Chemical Properties Analysis

The properties and stability found in 4a–g are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . The compounds have tunable photophysical properties (going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97), in which EDGs at position 7 on the fused ring improve both the absorption and emission behaviors .

Scientific Research Applications

Therapeutic Applications of Pyrazolines

Pyrazolines, including derivatives similar to the compound of interest, have been extensively studied for their wide range of pharmacological effects. These compounds are known for their antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and several other biological activities. The significant pharmacological diversity of pyrazoline derivatives has stimulated extensive research, leading to the synthesis and patenting of new derivatives with potential therapeutic applications. The continued exploration of pyrazoline derivatives is crucial for discovering novel drug candidates with improved efficacy and specificity (Shaaban, Mayhoub, & Farag, 2012).

Anticancer Potential of Pyrazoline Derivatives

Research into pyrazoline derivatives has also highlighted their significant potential as anticancer agents. The unique structural features of pyrazolines allow for the synthesis of compounds that exhibit substantial anticancer activity. This has opened new avenues for the development of anticancer therapeutics based on pyrazoline chemistry. The ongoing investigation into the anticancer properties of pyrazoline derivatives underscores the importance of this class of compounds in the development of new cancer treatments (Ray et al., 2022).

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines, closely related to the compound of interest, have shown a broad range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold in drug discovery has been acknowledged, with many lead compounds derived for various disease targets. The review of synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives provides valuable insights into the development of potential drug candidates, emphasizing the need for further exploration of this privileged scaffold (Cherukupalli et al., 2017).

Applications in High Energy Density Materials

Derivatives of pyrazine, structurally related to the compound , have been investigated for their applications in high-energy density materials (HEDMs). These studies focus on the synthetic methods, physical and chemical properties, and potential applications of pyrazine energetic compounds in propellants, mixed explosives, and gas generators. The research highlights the potential of azine energetic compounds, including pyrazine derivatives, to improve performance and safety in energetic material applications (Yongjin & Shuhong, 2019).

Future Directions

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

CAS RN

1936213-78-3

Product Name

2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Molecular Formula

C6H6N4O3

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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